molecular formula C7H9NOS B061702 4-Isopropyl-1,3-thiazole-2-carbaldehyde CAS No. 184154-42-5

4-Isopropyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B061702
CAS No.: 184154-42-5
M. Wt: 155.22 g/mol
InChI Key: MKNPOHDDKJGVDY-UHFFFAOYSA-N
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Description

4-Isopropyl-1,3-thiazole-2-carbaldehyde is an organic compound with the molecular formula C7H9NOS. It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with an isopropyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylthiosemicarbazide with α-haloketones under basic conditions, leading to the formation of the thiazole ring. The aldehyde group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropyl-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Isopropyl-1,3-thiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolecarboxaldehyde: Another thiazole derivative with an aldehyde group at the 2-position but without the isopropyl substitution.

    4-Methyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    4-Ethyl-1,3-thiazole-2-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

4-Isopropyl-1,3-thiazole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The isopropyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

4-propan-2-yl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNPOHDDKJGVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454554
Record name 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184154-42-5
Record name 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropyl-1,3-thiazole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.1 g (11 mmol) of 4-isopropyl-thiazole-2-carboxylic acid ethyl ester (J. Med. Chem., 1998:602-617) in CH2Cl2 (50 mL) was cooled to −78° C. under nitrogen and treated dropwise with DIBAL (12 mL of 1.0 M in CH2Cl2; 12 mmol). The mixture was stirred at low temperature for 1 hour and then treated with another 7 mL of DIBAL. The solution was stirred for 30 minutes at −78° C. H2O was added, and the mixture was extracted with EtOAc (3×100 mL). The combined extracts were washed with brine, dried (MgSO4), and concentrated. Chromatography of the residue over silica gel, eluting with 3:1 hexane:EtOAc, gave the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(4-Isopropyl-1,3-thiazol-2-yl)methanol (5.20 g, 33.0 mmol) was dissolved in methylene chloride (100 ml), added with pyridinium dichromate (14.9 g, 39.7 mmol), and stirred at room temperature for 19 hours stirred. After insoluble solids were removed, the reaction solution was evaporated, and the residue was purified by silica gel column chromatography (chloroform) to obtain the title compound (3.32 g, 65%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Yield
65%

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